molecular formula C10H17BrO B13190789 2-([1-(Bromomethyl)cyclobutyl]methyl)oxolane

2-([1-(Bromomethyl)cyclobutyl]methyl)oxolane

Cat. No.: B13190789
M. Wt: 233.14 g/mol
InChI Key: OTWVLADYLVTUBM-UHFFFAOYSA-N
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Description

2-([1-(Bromomethyl)cyclobutyl]methyl)oxolane is an organic compound that features a cyclobutyl ring substituted with a bromomethyl group and an oxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1-(Bromomethyl)cyclobutyl]methyl)oxolane typically involves the reaction of cyclobutylmethyl bromide with oxolane under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-([1-(Bromomethyl)cyclobutyl]methyl)oxolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of cyclobutylmethyl derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydride, potassium tert-butoxide, or other strong bases.

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine derivative, while oxidation with potassium permanganate could produce a cyclobutylmethyl ketone.

Scientific Research Applications

2-([1-(Bromomethyl)cyclobutyl]methyl)oxolane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-([1-(Bromomethyl)cyclobutyl]methyl)oxolane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The oxolane ring may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1-(Bromomethyl)cyclobutyl]methyl)oxolane is unique due to its specific combination of a cyclobutyl ring and an oxolane ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C10H17BrO

Molecular Weight

233.14 g/mol

IUPAC Name

2-[[1-(bromomethyl)cyclobutyl]methyl]oxolane

InChI

InChI=1S/C10H17BrO/c11-8-10(4-2-5-10)7-9-3-1-6-12-9/h9H,1-8H2

InChI Key

OTWVLADYLVTUBM-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CC2(CCC2)CBr

Origin of Product

United States

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